molecular formula C12H15Cl2NO2 B1597733 (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049733-75-6

(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1597733
M. Wt: 276.16 g/mol
InChI Key: DJTLAJDJECIWLN-XQKZEKTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C12H15Cl2NO2 . It has a molecular weight of 276.16 g/mol. This product is intended for research use only and is not meant for human or veterinary use.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.16 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results .

Scientific Research Applications

  • Metal-Organic Framework Structures :

    • The study by (Ghosh, Ribas, & Bharadwaj, 2004) highlights the formation of metal-organic framework structures using ligands like pyridine-2,6-dicarboxylic acid under hydrothermal conditions. These structures, characterized by X-ray crystallography and other methods, are significant in the context of molecular engineering and material science.
  • Reactivity with Zn(II) Salts :

    • Another study by (Ghosh, Savitha, & Bharadwaj, 2004) explores the reactivity of related compounds with Zn(II) salts under different conditions. This research provides insights into coordination chemistry and the formation of complex structures.
  • Antimicrobial Activities and DNA Interactions :

    • The research by (Tamer et al., 2018) focuses on the antimicrobial activities of related compounds and their interactions with DNA. These findings are crucial for pharmaceutical applications and drug design.
  • Synthesis and Biochemical Study :

    • The work by (Burgos et al., 1992) involves the synthesis and study of related compounds, providing valuable information for chemical synthesis and molecular biology.
  • Synthesis and Reactivity Study of New Heterocycle-Based Molecules :

    • The study by (Murthy et al., 2017) examines the synthesis and reactivity of heterocycle-based molecules, which is significant for developing new pharmaceuticals and materials.
  • Design and Synthesis of Influenza Neuraminidase Inhibitors :

    • Research by (Wang et al., 2001) on the design and synthesis of influenza neuraminidase inhibitors highlights the therapeutic potential of related compounds.

properties

IUPAC Name

(2S,4R)-4-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H/t9-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTLAJDJECIWLN-XQKZEKTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376005
Record name (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1049733-75-6
Record name (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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